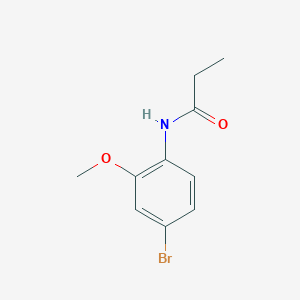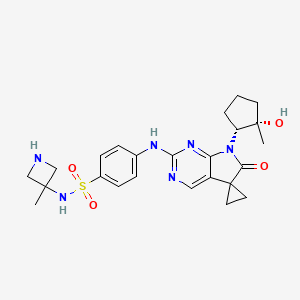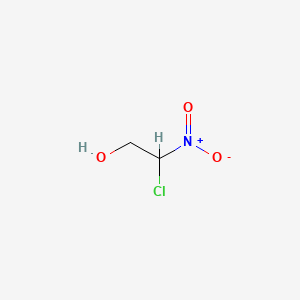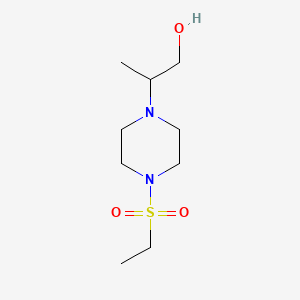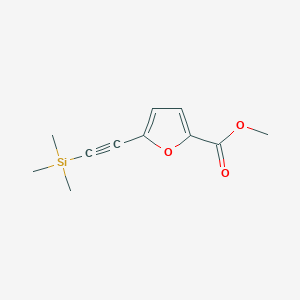
4-methyl-N-(4-phenoxyphenyl)-2-(phenylsulfonamido)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- is a complex organic compound with a unique structure that includes a thiazole ring, a carboxamide group, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: This step often involves the reaction of the thiazole intermediate with an amine or amide reagent.
Substitution Reactions: The phenoxyphenyl and phenylsulfonyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 5-thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolecarboxamides: Compounds with similar thiazole and carboxamide structures.
Phenoxyphenyl Derivatives: Compounds with phenoxyphenyl groups.
Phenylsulfonyl Amines: Compounds with phenylsulfonyl and amine groups.
Uniqueness
5-Thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- is unique due to the combination of its structural features, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C23H19N3O4S2 |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
2-(benzenesulfonamido)-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H19N3O4S2/c1-16-21(31-23(24-16)26-32(28,29)20-10-6-3-7-11-20)22(27)25-17-12-14-19(15-13-17)30-18-8-4-2-5-9-18/h2-15H,1H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
UUBHUKWCVRRFNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


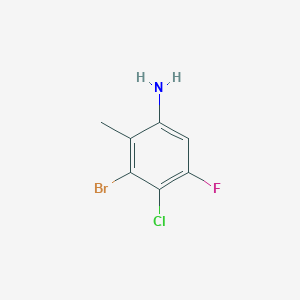
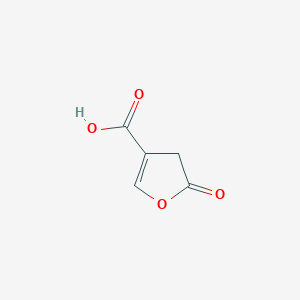


![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)
